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Introduction

Spinorphin, a naturally occurring heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-
Pro-Trp-Thr (LVVYPWT), is an endogenous non-classical opioid peptide.[1][2][3] Initially
isolated from bovine spinal cord, it is recognized as an inhibitor of enkephalin-degrading
enzymes, including aminopeptidase N (APN), dipeptidyl peptidase Il (DPP3), angiotensin-
converting enzyme (ACE), and neutral endopeptidase (NEP).[2][3] The trifluoroacetate (TFA)
salt of spinorphin is commonly used in research settings. This technical guide provides an in-
depth overview of the receptor binding profile and affinity of Spinorphin TFA, with a focus on
guantitative data, experimental methodologies, and associated signaling pathways.

Receptor Binding Profile and Affinity

Spinorphin TFA exhibits a distinct receptor binding profile, with high affinity for the purinergic
P2X3 receptor and interactions with the formyl peptide receptor 1 (FPR1). While its
classification as a non-classical opioid peptide and the presence of the Tyr-Pro-Trp sequence
suggest potential interaction with opioid receptors, specific quantitative binding data for mu (),
delta (), and kappa (K) opioid receptors remains largely unavailable in the current scientific
literature. Similarly, its activity at the prostaglandin F2a receptor (FP1) is qualitatively described
but lacks precise binding affinity values.

Quantitative Receptor Binding Data
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The available quantitative data for Spinorphin TFA's receptor binding affinity is summarized in
the table below.

Ligand . .
Receptor . Affinity (IC50) Species Assay Type
Function
] Two-electrode
P2X3 Antagonist 8.3 pM Human
voltage clamp
. . Calcium
Specific K_i or o
_ Mobilization /
FPR1 Antagonist IC_50_not Mouse )
i Chemotaxis
available_
Assay
p-Opioid Not Reported Not Reported - -
0-Opioid Not Reported Not Reported - -
K-Opioid Not Reported Not Reported - -
Weak Partial
FP1 Agonist / Not Reported - -
Antagonist

Detailed Experimental Methodologies
P2X3 Receptor Binding Assay

The potent antagonism of Spinorphin at the human P2X3 receptor was determined using a
two-electrode voltage clamp (TEVC) assay with recombinant human P2X3 receptors expressed
in Xenopus laevis oocytes.[1][4][5]

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay

Elecuoptysiologia Recording
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Workflow for determining Spinorphin IC50 at P2X3 receptors.

Protocol Details:

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and treated
with collagenase to remove follicular cells. The oocytes are then injected with cRNA
encoding the human P2X3 receptor and incubated for 2-3 days to allow for receptor
expression on the oocyte membrane.[6][7][8][9]

Electrophysiological Recording: An oocyte expressing the P2X3 receptors is placed in a
recording chamber and continuously perfused with a saline solution. Two microelectrodes,
one for measuring membrane potential and one for injecting current, are inserted into the
oocyte. A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a
constant level (e.g., -70 mV).[6][7][8][9]

Assay Procedure: The P2X3 receptor is activated by applying its natural agonist, ATP, which
causes the ion channel to open and results in an inward current. To determine the inhibitory
effect of Spinorphin, the oocyte is exposed to a fixed concentration of ATP in the presence of
varying concentrations of Spinorphin TFA.

Data Analysis: The inhibition of the ATP-induced current by Spinorphin is measured. A dose-
response curve is generated by plotting the percentage of current inhibition against the
concentration of Spinorphin. The IC50 value, which is the concentration of Spinorphin that
inhibits 50% of the maximal ATP-induced current, is then calculated from this curve.[4]

Opioid Receptor Binding Assay (General Protocol)

While specific data for Spinorphin is unavailable, a general understanding of the methodology
used to determine the binding affinity of ligands to opioid receptors can be provided through a
standard radioligand binding assay using brain membrane preparations.

Experimental Workflow: Radioligand Displacement Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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